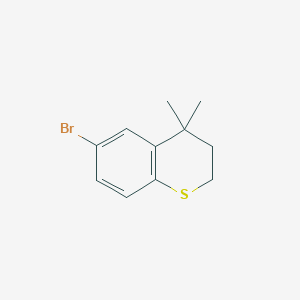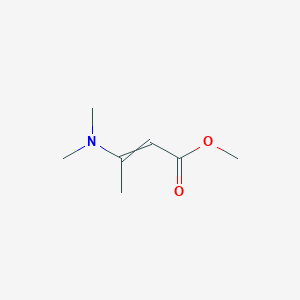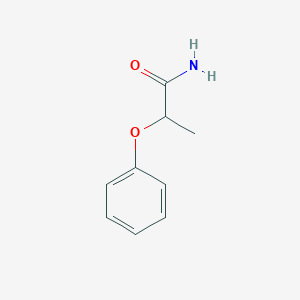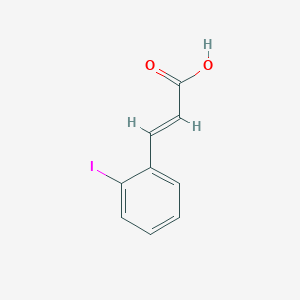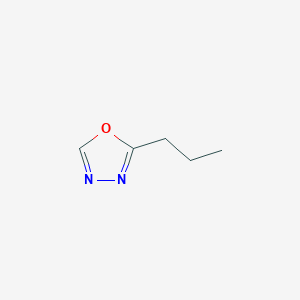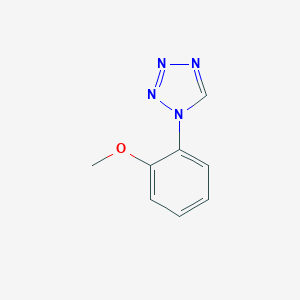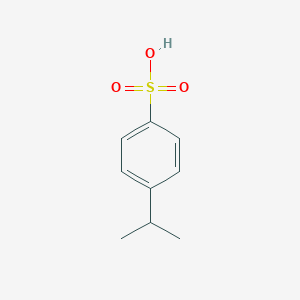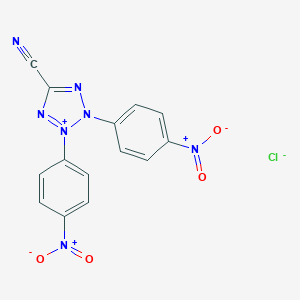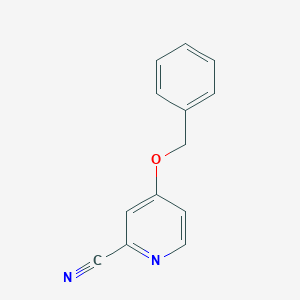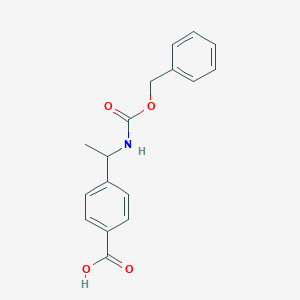
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl (or TPC-TFMB) is a synthetic compound that has been studied for its potential applications in scientific research. It is an organofluorine compound and is composed of two aromatic rings connected by a propylcyclohexyl linker. TPC-TFMB has been studied for its ability to serve as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl can be achieved via a multi-step synthetic route involving the coupling of a trifluoromethylated biphenyl with a trans-4-propylcyclohexyl halide.
Starting Materials
4-bromo-1-trifluoromethylbenzene, trans-4-propylcyclohexylmagnesium bromide, copper(I) iodide, tri-tert-butylphosphine, 1,2-dibromoethane
Reaction
Preparation of trans-4-propylcyclohexylmagnesium bromide via Grignard reaction with trans-4-propylcyclohexyl halide and magnesium metal, Preparation of 4-bromo-1-trifluoromethylbenzene via bromination of 1-trifluoromethylbenzene with N-bromosuccinimide (NBS), Preparation of the biphenyl coupling partner via Suzuki-Miyaura coupling of 4-bromo-1-trifluoromethylbenzene with phenylboronic acid using palladium catalyst, Coupling of the trifluoromethylated biphenyl with trans-4-propylcyclohexylmagnesium bromide using copper(I) iodide and tri-tert-butylphosphine as ligands to yield the desired product, Reduction of the ketone intermediate to the alcohol using sodium borohydride, Protection of the alcohol as the corresponding ether using 1,2-dibromoethane
科学的研究の応用
TPC-TFMB has been studied for its potential applications in scientific research. It has been found to be a useful receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been studied for its ability to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
作用機序
TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
生化学的および生理学的効果
TPC-TFMB has been found to have various biochemical and physiological effects. It has been found to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, TPC-TFMB has been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. It has also been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
実験室実験の利点と制限
TPC-TFMB has several advantages and limitations for lab experiments. One advantage of TPC-TFMB is that it can be synthesized in high yields using a variety of methods. Additionally, TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. This could be beneficial for various research applications. However, one limitation of TPC-TFMB is that it is a synthetic compound and can have unpredictable effects in the body. Therefore, it is important to exercise caution when using TPC-TFMB in laboratory experiments.
将来の方向性
There are several potential future directions for research involving TPC-TFMB. One potential direction is to further study the compound’s ability to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of TPC-TFMB, including its ability to bind to and activate certain receptors in the body and its ability to inhibit the activity of certain enzymes. Additionally, further research could be conducted to explore the potential side effects of TPC-TFMB. Finally, further research could be conducted to explore the potential uses of TPC-TFMB in other fields, such as materials science and nanotechnology.
特性
IUPAC Name |
1-(4-propylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(23,24)25/h8-17H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAQVTQQTINORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

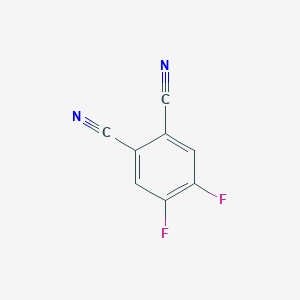
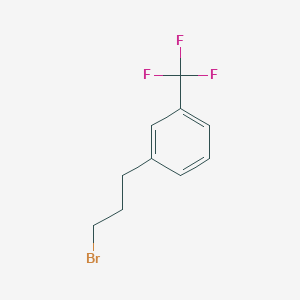
![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)

